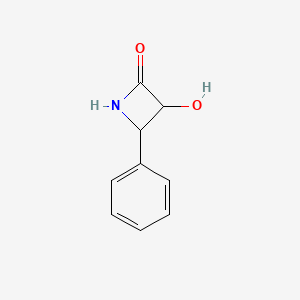
(S)-3-(Phenylamino) butanoicacid
概要
説明
(S)-3-(Phenylamino) butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenyl group attached to the amino group of butanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Phenylamino) butanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a multi-step process that includes the formation of an α-aminonitrile intermediate followed by hydrolysis to yield the desired amino acid . The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of (S)-3-(Phenylamino) butanoic acid may involve more efficient and scalable methods. One such method is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of the amino acid under mild conditions. This approach is advantageous due to its high selectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions
(S)-3-(Phenylamino) butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: The reduction of the carboxyl group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
(S)-3-(Phenylamino) butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of (S)-3-(Phenylamino) butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .
類似化合物との比較
Similar Compounds
®-3-(Phenylamino) butanoic acid: The enantiomer of (S)-3-(Phenylamino) butanoic acid, which may have different biological activities.
Phenylalanine: An essential amino acid with a similar structure but different functional properties.
Tyrosine: Another amino acid with a phenyl group, involved in the synthesis of neurotransmitters.
Uniqueness
(S)-3-(Phenylamino) butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its overall reactivity. This stereochemistry can result in distinct biological activities compared to its enantiomer and other similar compounds .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
3-anilinobutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |
InChIキー |
FXGNIWAMJJDYMZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)NC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-chloro-4-fluorophenyl)-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B8792724.png)



![1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D](/img/structure/B8792759.png)









